N-Phenyl-1H-benzimidazol-2-amine
Description
Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry and Material Science
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. nih.govbohrium.com This versatility stems from its physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, all of which facilitate strong binding to biological macromolecules. nih.govbohrium.com Consequently, benzimidazole derivatives have been extensively investigated and developed as therapeutic agents with a wide array of applications, including as antimicrobial, anticancer, antiviral, antidiabetic, anti-inflammatory, and antihypertensive agents. nih.govorientjchem.orgbenthamdirect.com A number of FDA-approved drugs, such as the anthelmintic albendazole (B1665689) and the proton pump inhibitor omeprazole, feature the benzimidazole core, underscoring its therapeutic importance. orientjchem.orgimpactfactor.org
Beyond pharmaceuticals, the benzimidazole scaffold has also found applications in material science. colab.wsdoaj.org Its structural rigidity and potential for functionalization make it a valuable component in the design of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. google.com The ability of benzimidazole derivatives to act as ligands for metal complexes has opened up avenues for their use in catalysis and the development of novel materials with specific electronic and optical properties. ontosight.ai
Research Trajectories and Academic Focus on N-Phenyl-1H-benzimidazol-2-amine and its Analogs
Academic research on this compound and its analogs has been multifaceted, exploring their potential in various scientific domains. A significant area of focus has been the synthesis and biological evaluation of its derivatives as potential therapeutic agents. For instance, derivatives of 2-aminobenzimidazole (B67599) have been investigated as selective inhibitors of protein kinase CK1δ, a target implicated in cancer and neurodegenerative diseases. nih.gov Other studies have explored their potential as DPP-4 inhibitors for the treatment of diabetes and as modulators of acid-sensing ion channels (ASICs). benthamdirect.comnih.gov
The structural modifications of the N-phenyl ring and the benzimidazole core have been a key strategy in optimizing the biological activity of these compounds. Researchers have synthesized and characterized a wide range of analogs with different substituents to establish structure-activity relationships (SAR) and identify lead compounds for further development. benthamdirect.comnih.gov
In the realm of material science, research has explored the use of this compound and its derivatives in the development of organic electronic materials. The compound's chemical structure suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. google.com
Historical Context and Evolution of Research on 2-Aminobenzimidazole Derivatives
The study of benzimidazole derivatives dates back to the late 19th century, with the first synthesis of benzimidazole being a key milestone. researchgate.net However, it was the discovery of the biological activities of 2-aminobenzimidazole derivatives in the mid-20th century that spurred significant research interest. Early investigations focused on their anthelmintic properties, leading to the development of several important veterinary and human drugs. thieme-connect.de
Over the decades, the scope of research on 2-aminobenzimidazole derivatives has expanded dramatically. The advent of high-throughput screening and computational drug design has enabled a more rational approach to the discovery of new therapeutic applications. nih.govthesciencein.org Researchers have moved beyond the initial focus on infectious diseases to explore their potential in treating complex conditions like cancer, diabetes, and neurological disorders. nih.govbenthamdirect.comthesciencein.org The synthesis of these compounds has also evolved, with the development of more efficient and environmentally friendly methods. scispace.comconnectjournals.comacs.org The ongoing research into 2-aminobenzimidazole derivatives, including this compound, continues to uncover new facets of their chemical and biological properties, promising further advancements in both medicine and material science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAAURDVPDKVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346252 | |
| Record name | N-Phenyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21578-58-5 | |
| Record name | N-Phenyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Benzoimidazol-2-yl)-phenyl-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Characterization of N Phenyl 1h Benzimidazol 2 Amine and Its Coordination Complexes
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in N-Phenyl-1H-benzimidazol-2-amine and tracking the changes in its vibrational modes upon coordination to a metal center.
In the FT-IR spectrum of the free ligand, characteristic bands are observed. The N-H stretching vibration of the benzimidazole (B57391) ring typically appears as a broad band in the region of 3050-3400 cm⁻¹. mdpi.comekb.eg The C=N stretching vibration of the imidazole (B134444) ring is usually found around 1600-1632 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. scielo.org.za
Upon complexation with metal ions, significant shifts in these vibrational frequencies occur, providing evidence of coordination. For instance, in metal complexes, the ν(C=N) vibration often shifts to a lower frequency by 6–35 cm⁻¹, indicating the coordination of the imine nitrogen atom to the metal. nih.gov The coordination of the pyridine-type nitrogen (N_py) of the benzimidazole ring and the secondary amino group (NH_sec) to metal ions is also confirmed by shifts in their respective vibrational bands. nih.gov In some complexes, new bands in the far-IR region (e.g., 433-437 cm⁻¹) can be assigned to metal-nitrogen (M-N) stretching vibrations, further confirming the formation of coordination bonds. ekb.eg
Table 1: Key FT-IR Vibrational Frequencies for this compound and its Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complexes (cm⁻¹) | Reference |
| N-H (benzimidazole) | 3050-3400 | Shifted | mdpi.comekb.eg |
| C=N (imidazole) | 1600-1632 | Shifted (typically lower) | mdpi.comnih.gov |
| Aromatic C-H | 3000-3100 | - | scielo.org.za |
| M-N | - | 433-437 | ekb.eg |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, the proton of the N-H group in the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, for example, around 12.29 ppm. ias.ac.in The aromatic protons of the benzimidazole and phenyl rings resonate in the range of 7.12-7.62 ppm. ias.ac.in Upon coordination to a metal, changes in the chemical shifts of the protons adjacent to the coordinating atoms are observed, indicating the involvement of these sites in complex formation. nih.gov
¹³C NMR: The ¹³C NMR spectrum of the free ligand shows distinct signals for each carbon atom. For instance, the carbon atom of the C=N group in the benzimidazole ring appears at a specific chemical shift. ias.ac.in The aromatic carbons of the benzimidazole and phenyl rings also have characteristic resonances. ias.ac.inrsc.org Upon complexation, the signals of the carbon atoms near the coordination sites experience shifts, which can be used to deduce the coordination mode of the ligand.
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~12.29 | br s | N-H (benzimidazole) | ias.ac.in |
| ¹H | 7.12-7.62 | m | Aromatic H | ias.ac.in |
| ¹³C | ~151.9 | - | C=N (imidazole) | ias.ac.in |
| ¹³C | 111.7-144.5 | - | Aromatic C | ias.ac.in |
Mass Spectrometry (MS, HRMS) and Fragmentation Analysis
Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition of this compound and its complexes. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
For the free ligand, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. mdpi.com High-resolution mass spectrometry provides the exact mass, which can be used to determine the molecular formula with high accuracy. ias.ac.inmdpi.com The fragmentation of this compound often involves the loss of neutral molecules like HCN. researchgate.net The mass spectra of its metal complexes show peaks corresponding to the intact complex ion and various fragment ions, which helps in confirming the structure of the complex.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in solution typically exhibits absorption bands corresponding to π → π* transitions of the aromatic rings. nih.gov
Upon coordination to a metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. rsc.org The position and intensity of these bands can provide insights into the geometry and electronic structure of the coordination complex. For example, the electronic spectra of some Ni(II) complexes show transitions indicative of a tetrahedral geometry. mdpi.com
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of the bulk sample. The diffraction pattern obtained is a fingerprint of the crystalline solid and can be compared with simulated patterns from single-crystal data to confirm the identity and purity of the synthesized compound.
Thermal Analysis Techniques (TGA, DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of this compound and its complexes.
TGA: TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound and to identify the loss of any coordinated or lattice solvent molecules. nih.gov
DTA: DTA measures the temperature difference between a sample and a reference material as a function of temperature. It can detect exothermic or endothermic processes such as melting, decomposition, and phase transitions.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry and purity of this compound and its coordination complexes. mdpi.comnih.govmdpi.comrsc.org This technique is crucial for verifying the metal-to-ligand ratio in coordination compounds.
Coordination Chemistry of N Phenyl 1h Benzimidazol 2 Amine As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving N-Phenyl-1H-benzimidazol-2-amine and its derivatives has been a subject of considerable research. These complexes are typically synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent. Characterization is then carried out using a variety of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting complexes.
Palladium(II) and Platinum(II) Complexes
Complexes of palladium(II) and platinum(II) with this compound and its substituted analogues have been synthesized and characterized. nih.govnih.gov For instance, complexes with the general formula [MLCl₂], where M is Pd(II) or Pt(II) and L is a derivative of this compound, have been prepared. nih.govresearchgate.net Spectroscopic studies, including FT-IR and ¹H NMR, have shown that the ligand coordinates to the metal ions through the pyridine-type nitrogen of the benzimidazole (B57391) ring and the secondary amino group. nih.govnih.gov
The synthesis often involves reacting the ligand with K₂PtCl₄ or PdCl₂. tubitak.gov.tr The resulting complexes have been characterized by elemental analysis, IR, and ¹H-NMR spectroscopy. tubitak.gov.tr In some cases, the structures of these complexes have been further investigated using computational methods like Density Functional Theory (DFT). nih.govnih.gov These studies support a square-planar geometry around the metal center. researchgate.net
Here is a summary of some synthesized Palladium(II) and Platinum(II) complexes:
| Complex | Ligand | Metal Ion | Key Characterization Findings |
| [PdLCl₂] | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Pd(II) | Coordination via pyridine-type nitrogen and secondary amino group. nih.gov |
| [PtLCl₂]·H₂O | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Pt(II) | Coordination via pyridine-type nitrogen and secondary amino group. nih.gov |
| [PdL(OH₂)₂]·2X·zH₂O | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Pd(II) | X = Br, I, NO₃, SCN. nih.gov |
| [MLCl₂] | (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine | Pd(II), Pt(II) | Square-planar geometry. nih.govresearchgate.net |
| [PdL(OH₂)₂]∙2X∙zH₂O | (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine | Pd(II) | X = Br, I, SCN, NO₃. nih.gov |
Copper(II) and Nickel(II) Complexes
Copper(II) and Nickel(II) complexes with ligands derived from 2-(phenylsubstituted) benzimidazole have been synthesized and characterized. mdpi.com These complexes are often formed with Schiff base ligands derived from this compound. For example, Ni(II) and Cu(II) complexes with the Schiff base (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol have been synthesized and their structures confirmed by techniques including X-ray diffraction. mdpi.com
FT-IR spectroscopy is a key tool in characterizing these complexes, with notable shifts in the vibrational frequencies of the C=N and NH bonds upon coordination to the metal ion. mdpi.comekb.eg The appearance of new bands at lower frequencies is attributed to the formation of M-N and M-O bonds. mdpi.comekb.eg
Below is a table summarizing some Copper(II) and Nickel(II) complexes:
| Complex | Ligand | Metal Ion | Key Characterization Findings |
| [Ni(L)Cl₂] | (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Ni(II) | FT-IR shows coordination through azomethine and imidazole (B134444) nitrogen. mdpi.com |
| [Cu(L)Cl₂] | (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Cu(II) | X-ray diffraction confirms the structure. mdpi.com |
| [Ni(L1)(L2)]Cl₂ | L1: 2-(1H-Benzimidazol-2-yl) aniline, L2: 2-aminomethylbenzimidazole | Ni(II) | Tetrahedral structure proposed, coordination via nitrogen atoms. ekb.eg |
| [Cu(L1)(L2)]Cl₂ | L1: 2-(1H-Benzimidazol-2-yl) aniline, L2: 2-aminomethylbenzimidazole | Cu(II) | Tetrahedral structure proposed, coordination via nitrogen atoms. ekb.eg |
Zinc(II), Iron(II/III), Vanadium(IV) Oxide, and Silver(I) Complexes
Complexes of this compound derivatives with other transition metals such as Zinc(II), Iron(II/III), and Silver(I) have also been reported. nih.govresearchgate.net For instance, Zinc(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been synthesized, where coordination occurs through the imine nitrogen and the phenolate (B1203915) oxygen. nih.gov
Iron(III) complexes of 2-(2-hydroxyphenyl)-1H-benzimidazole derivatives have been synthesized and characterized, showing bidentate coordination of the ligand. researchgate.net Similarly, Silver(I) complexes have been prepared and show notable antimicrobial activity. researchgate.net While the specific synthesis of Vanadium(IV) Oxide complexes with this compound is less commonly detailed in the provided context, the general principles of coordination chemistry suggest their potential formation.
A summary of these complexes is provided in the table below:
| Complex | Ligand | Metal Ion | Key Characterization Findings |
| [Zn(L)₂] | 2-(2-hydroxy-phenyl)-1H-benzimidazol-5-yl]-phenyl-methanone | Zn(II) | Coordination through the N(3) atom of the imidazole ring and the oxygen atom of the phenol (B47542) group. nih.gov |
| [Fe(L)₂(NO₃)₂]NO₃ | 2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromo-phenol | Fe(III) | Bidentate coordination via one imine nitrogen and a phenolate oxygen. researchgate.net |
| [Ag(L)]NO₃ | 2-(5-H/Me/Cl/NO₂-1H-benzimidazol-2-yl)-4-Br/NO₂-phenols | Ag(I) | The complexes exhibit significant antimicrobial activity. researchgate.net |
Ligand Coordination Modes and Denticity
The coordination behavior of this compound and its derivatives is versatile, with the ability to act as a monodentate or a multidentate ligand. researchgate.net The specific coordination mode is influenced by the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand.
N,N-Donor Site Interactions (Benzimidazole Nitrogen, Amino Group)
The most common coordination mode for this compound and its analogues involves the nitrogen atoms. Specifically, the ligand typically coordinates to metal ions through the pyridine-type nitrogen (N-3) of the benzimidazole ring and the nitrogen of the exocyclic amino group. nih.govnih.govresearchgate.net This N,N-bidentate chelation forms a stable five-membered ring with the metal center.
Spectroscopic evidence, such as shifts in the IR stretching frequencies of the C=N and N-H bonds, and changes in the chemical shifts of the corresponding protons in ¹H NMR spectra, confirms the involvement of these nitrogen atoms in the coordination. nih.govnih.gov
Bidentate and Polydentate Coordination Patterns
This compound primarily acts as a bidentate ligand, forming a chelate ring with the metal ion. nih.govnih.gov However, derivatives of this ligand can exhibit different coordination patterns. For instance, Schiff base derivatives can offer additional coordination sites, leading to polydentate behavior. The coordination can occur through the imine nitrogen and a phenolic oxygen, in addition to the benzimidazole nitrogen. nih.gov
In some cases, benzimidazole-based ligands can also act as bridging ligands, connecting two metal centers and forming polynuclear complexes. researchgate.net The flexibility in coordination modes makes these ligands valuable in the design of metal complexes with diverse structures and properties.
Elucidation of Coordination Geometry (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination geometry of metal complexes containing this compound and its derivatives is determined by a combination of factors, including the metal ion's nature, its oxidation state, the ligand-to-metal ratio, and the presence of counter-ions. Spectroscopic methods, magnetic susceptibility measurements, and X-ray crystallography are the primary tools used for geometric elucidation.
Complexes derived from substituted benzimidazoles show a variety of coordination geometries. For instance, Ni(II) and Co(II) complexes with the Schiff base ligand (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine have been found to adopt an octahedral geometry. tandfonline.com In contrast, the corresponding Cu(II) complex with the same ligand exhibits a square-planar structure. tandfonline.com Similarly, for complexes synthesized with 2-(2-hydroxy phenyl)-1-H–benzimidazole, spectral and magnetic measurements indicated octahedral structures for Ru(III) and Ni(II) chelates, while the Cu(II) chelate was found to have a square planar geometry. researchgate.net
In a study of complexes with 2-(1H-benzimidazol-2-yl)-1,4-phenylsubstituted ligands, characterization through UV-Vis spectroscopy and magnetic moment measurements confirmed an octahedral geometry for certain Cu(II) and Ni(II) complexes. mdpi.com For example, a Ni(II) complex exhibited three absorption bands associated with the electronic transitions ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³T₂g → ³T₁g(P), which is characteristic of an octahedral arrangement. mdpi.com Another Cu(II) complex showed a broad band indicative of a transition consistent with octahedral geometry. mdpi.com
Distorted octahedral coordination has been identified in Ni(II) complexes with tripodal 4N ligands incorporating benzimidazole and pyridine (B92270) donors. nih.gov X-ray crystal structures revealed that the Ni(II) center is coordinated to the four nitrogen atoms of the ligand and two solvent molecules, completing the octahedral sphere. nih.gov In other cases, such as with a specific Cu(II) complex, UV-Vis spectroscopy confirmed a planar square geometry. mdpi.com
The coordination mode often involves the pyridine-type nitrogen atom of the benzimidazole ring and the exocyclic amino nitrogen. cu.edu.eg For zinc(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, a four-coordinate, tetrahedral geometry is typically proposed, with the ligand binding through the N(3) atom of the imidazole ring and the oxygen atom of the phenol group. nih.gov
Table 1: Coordination Geometries of Metal Complexes with this compound Derivatives
| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |
|---|---|---|---|
| Ni(II) | (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | Octahedral | tandfonline.com |
| Co(II) | (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | Octahedral | tandfonline.com |
| Cu(II) | (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | Square Planar | tandfonline.com |
| Ni(II) | 2-(1H-benzimidazol-2-yl)-1,4-phenylsubstituted ligand | Octahedral | mdpi.com |
| Cu(II) | 2-(o-sulfamoylphenyl)benzimidazole | Square Planar | mdpi.com |
| Ni(II) | 2-(2-hydroxy phenyl)-1-H–benzimidazole | Octahedral | researchgate.net |
| Cu(II) | 2-(2-hydroxy phenyl)-1-H–benzimidazole | Square Planar | researchgate.net |
Solution State Studies of Complexes (e.g., Molar Conductance, Stability Constants)
Solution state studies, particularly molar conductance measurements, are crucial for determining whether anionic ligands are part of the primary coordination sphere or exist as counter-ions in the crystal lattice. This helps in assigning the correct geometry and understanding the electrolytic nature of the complexes.
The molar conductivity of complexes is typically measured in solvents like DMF or DMSO at a concentration of 10⁻³ M. Low molar conductivity values generally indicate a non-electrolytic nature, suggesting that anions (like chloride) are coordinated directly to the metal ion. For example, Co(II) and Ni(II) complexes of (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine displayed low molar conductivity values of 23 and 31 Ω⁻¹ cm² mol⁻¹, respectively, confirming their non-electrolytic character and the coordination of chloride ions. tandfonline.com Similarly, a Cu(II) complex with a different phenyl-substituted benzimidazole ligand showed a molar conductivity of 12 S∙cm²∙mol⁻¹, also indicating non-electrolytic behavior. mdpi.com
In contrast, higher molar conductance values suggest that the complexes are electrolytes. A complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine showed a molar conductivity of 76 S∙cm²∙mol⁻¹, confirming its electrolytic behavior. mdpi.com Studies on Co(III) and Ni(II) complexes with an azo-derived benzimidazole ligand in DMF showed molar conductance values of 7.65 and 19.87 s·cm²·mol⁻¹ respectively, indicating they are non-electrolytes. jmchemsci.com However, the same Co(III) complex in ethanol (B145695) had a molar conductance of 71.84 s·cm²·mol⁻¹, suggesting an electrolytic nature in that solvent. jmchemsci.com
The stability of these complexes in solution is quantified by their stability constants (or formation constants). Studies on the complexation of lanthanides with N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, a related ligand, have shown the formation of stable complexes. researchgate.net Spectroscopic titration experiments can be used to determine stepwise formation constants. For example, the Eu³⁺ complex with this ligand showed logarithmic stepwise formation constants (log K) of 6.0 and 6.2 for the 1:1 and 1:2 metal-ligand complexes, respectively, indicating high stability. researchgate.net The stability of metal complexes is influenced by factors such as the basicity of the ligand; greater basicity often leads to more stable complexes. ignited.in
Table 2: Molar Conductance of Metal Complexes with this compound Derivatives
| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature | Reference |
|---|---|---|---|---|
| [Co(HL)₂Cl₂] | DMF | 23 | Non-electrolyte | tandfonline.com |
| [Ni(HL)₂Cl₂] | DMF | 31 | Non-electrolyte | tandfonline.com |
| Cu(II) complex with 2-(o-sulfamoylphenyl)benzimidazole | Not Specified | 12 | Non-electrolyte | mdpi.com |
| Complex with (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Not Specified | 76 | Electrolyte | mdpi.com |
| [Co(BIABrClP)₂]Cl·H₂O | DMF | 7.65 | Non-electrolyte | jmchemsci.com |
| [Ni(BIABrClP)₂] | DMF | 19.87 | Non-electrolyte | jmchemsci.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Phenyl 1h Benzimidazol 2 Amine Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of N-Phenyl-1H-benzimidazol-2-amine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The core structure consists of a benzimidazole (B57391) nucleus fused to a phenyl ring via an amine linker. The key pharmacophoric elements that have been identified include the planar benzimidazole ring system, the nature and position of substituents on the phenyl moiety, and modifications at the N-1 position of the benzimidazole nucleus. acs.orgdiva-portal.org
Influence of Substituent Nature and Position on the Phenyl Moiety
The substitution pattern on the 2-phenyl ring has a significant impact on the biological activity of these compounds. Research has shown that both electron-donating and electron-withdrawing groups can modulate the activity, and their position on the phenyl ring is also critical. nih.gov
For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives evaluated for their antiproliferative activity, a para-methoxy (p-OCH3) group on the 2-phenyl ring was found to have a positive effect. acs.org This electron-donating group enhanced the antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line. acs.org Conversely, the presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the C-2 position of the phenyl moiety also demonstrated inhibitory potency against certain fungal strains. nih.gov
The position of the substituent is equally important. Studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives revealed that a 1,3,5-substituted phenyl group was more favorable for occupying a hydrophobic pocket in the target enzyme compared to 1,3,4-substituted analogs. tandfonline.comnih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with biological targets.
The following table summarizes the influence of various substituents on the phenyl moiety on the biological activity of this compound derivatives:
Table 1: Influence of Phenyl Moiety Substituents on Biological Activity| Substituent | Position | Observed Effect | Biological Activity |
| -OCH3 | para | Positive | Antiproliferative acs.org |
| -CF3 | C-2 | Inhibitory | Antifungal nih.gov |
| 1,3,5-substitution | - | Favorable | Kinase Inhibition tandfonline.comnih.gov |
| 1,3,4-substitution | - | Less Favorable | Kinase Inhibition tandfonline.comnih.gov |
| -OH, -NO2, -I, -NMe2, -OCH2-C6H5 | Various | Modulatory | Anticancer nih.gov |
Effects of N-Alkylation and Other Substitutions on the Benzimidazole Nucleus
Modification of the benzimidazole nucleus, particularly at the N-1 position, has been shown to be a successful strategy for enhancing the biological activity of this compound derivatives. acs.org N-alkylation, the introduction of an alkyl chain at the N-1 position, can significantly influence the compound's lipophilicity and, consequently, its ability to permeate cell membranes. acs.orgnih.gov
In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was found that the introduction of alkyl groups at the N-1 position led to positive antifungal activities. nih.gov Specifically, compounds with pentyl and heptyl substitutions at the N-1 position were among the most effective anticancer molecules in the series. acs.org This suggests that increasing the length of the aliphatic chain at the N-1 position can enhance biological potency. However, for certain activities like antifungal potency, increasing the carbon chain length beyond a certain point can have a negative influence. nih.gov
The table below illustrates the effects of N-alkylation and other substitutions on the benzimidazole nucleus:
Table 2: Effects of Benzimidazole Nucleus Modifications on Biological Activity| Modification | Position | Observed Effect | Biological Activity |
| N-Alkylation (e.g., pentyl, heptyl) | N-1 | Enhanced | Antiproliferative acs.org |
| N-Alkylation | N-1 | Positive | Antifungal nih.gov |
| Increasing N-alkyl chain length | N-1 | Negative (beyond a point) | Antifungal nih.gov |
| Substitution | C-5, C-6 | Modulatory | Anticancer nih.gov |
Role of Lipophilicity in Biological Activity and Membrane Permeation
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences the biological activity of this compound derivatives. nih.gov A strong lipophilic character is often correlated with enhanced membrane permeation, allowing the compound to reach its intracellular target. acs.org
The introduction of hydrophobic moieties, such as long alkyl chains at the N-1 position, has been shown to increase the lipophilicity of these compounds and, in turn, their biological efficacy. acs.org For example, N-alkylated derivatives with pentyl and heptyl substitutions, which are highly lipophilic, were found to be potent anticancer agents. acs.org This is attributed to their improved ability to penetrate the lipid membranes of cancer cells. acs.orgnih.gov
However, the relationship between lipophilicity and activity is not always linear. While increased lipophilicity can improve membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to other biological macromolecules, which can reduce the compound's effectiveness. Therefore, an optimal balance of lipophilicity is often required for maximal biological activity.
Rational Design and Synthesis of Structure-Optimized Derivatives
The insights gained from SAR studies have enabled the rational design and synthesis of structure-optimized this compound derivatives with improved biological activities. rsc.org This process involves the strategic modification of the lead compound to enhance its interaction with the target protein and improve its pharmacokinetic profile.
One approach to rational design is to use the known three-dimensional structure of the target protein to design molecules that fit precisely into the active site. This structure-based drug design approach can lead to the development of highly potent and selective inhibitors. For example, based on SAR studies, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org
Another strategy involves the synthesis of hybrid molecules that combine the pharmacophoric features of different bioactive compounds. For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been designed to possess both antiproliferative and antimicrobial activities. acs.org
The synthesis of these optimized derivatives typically involves multi-step chemical reactions. For example, the synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives starts with the condensation of an o-phenylenediamine (B120857) with a substituted aromatic aldehyde to form the 2-substituted phenyl-1H-benzimidazole core. nih.gov This is followed by N-alkylation at the 1-position using an appropriate alkyl halide. diva-portal.orgnih.gov
Computational Approaches in SAR (e.g., QSAR, Molecular Descriptors Correlation)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, play a vital role in modern drug discovery and are extensively used in the study of this compound derivatives. researchgate.netmdpi.com These approaches help to understand the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of new and more potent molecules.
QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. ajol.info These descriptors can include parameters related to the compound's electronic properties, steric features, and lipophilicity. mdpi.com By developing a robust QSAR model, it is possible to predict the biological activity of novel compounds before they are synthesized, thus saving time and resources. For instance, 2D-QSAR models have been successfully developed for benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 cell line. researchgate.net
Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This technique provides valuable insights into the binding mode of the ligand and helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the biological activity. researchgate.net Molecular docking studies have been used to investigate the binding of this compound derivatives to various protein targets, including enzymes and receptors. researchgate.net
The following table lists the compounds mentioned in this article:
Mechanistic Insights into the Biological Activities of N Phenyl 1h Benzimidazol 2 Amine and Its Derivatives in Vitro Studies
Anticancer and Antiproliferative Activity
Benzimidazole (B57391) derivatives have been extensively investigated for their potential as cancer therapeutics, demonstrating the ability to induce cell death and inhibit proliferation in various cancer cell lines. nih.govvanmedjournal.com
Derivatives of N-Phenyl-1H-benzimidazol-2-amine have shown significant cytotoxic effects against a range of human cancer cell lines. For instance, a newly synthesized N-phenyl benzimidazole derivative, se-182, demonstrated potent, dose-dependent cytotoxicity against human lung carcinoma (A549), liver carcinoma (HepG2), breast carcinoma (MCF-7), and colorectal carcinoma (DLD-1) cell lines. jksus.org The half-maximal inhibitory concentration (IC50) values for this compound were notably high against A549 and HepG2 cells. jksus.org Specifically, the IC50 value against HepG2 cells was 15.58 µM, indicating a stronger effect than the conventional chemotherapy drug cisplatin (B142131) (IC50 = 37.32 µM) in that particular study. jksus.org Another study found that a different N-phenyl benzimidazole derivative had cytotoxic effects on both A549 and HepG2 cell lines after a 72-hour exposure. vanmedjournal.com
In studies on breast cancer cell lines, certain benzimidazole derivatives exhibited potent activity. One derivative, 5a, showed significant anticancer activity against the A549 lung tumor cell line with an IC50 of 2.2mM. nveo.org Another compound, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5- yl) acetamide, was found to be effective against breast cancer. nveo.org A platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine displayed an IC50 value of 12.4 μM against breast cancer cells. nih.gov Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as a new scaffold for anticancer agents. rsc.org
Research on colon cancer cell lines has also yielded promising results. Benzimidazole derivatives have shown anti-proliferation effects on HCT-116 colon cancer cells. waocp.org One specific derivative, compound 2, exhibited the lowest IC50 value at 16.18±3.85 μg/mL against HCT-116 cells. waocp.org Similarly, compound 6e, evaluated against HCT-116, HepG2, and MCF-7 cell lines, showed significant anticancer activity with IC50 values of 10.12 μM, 11.23 μM, and 13.92 μM, respectively. nih.gov
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| se-182 | A549 | Lung Carcinoma | 15.80 µg/mL | jksus.org |
| se-182 | HepG2 | Liver Carcinoma | 15.58 µM | jksus.org |
| Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer Cell Line | Breast Cancer | 12.4 µM | nih.gov |
| Benzimidazole derivative 2 | HCT-116 | Colon Cancer | 16.18±3.85 μg/mL | waocp.org |
| Benzimidazole derivative 4 | MCF-7 | Breast Cancer | 8.86±1.10 μg/mL | waocp.org |
| Compound 6e | HCT-116 | Colon Cancer | 10.12 µM | nih.gov |
| Compound 6e | HepG2 | Liver Carcinoma | 11.23 µM | nih.gov |
| Compound 6e | MCF-7 | Breast Cancer | 13.92 µM | nih.gov |
The anticancer effects of this compound derivatives are exerted through various molecular mechanisms. nih.gov One of the primary mechanisms is the interference with microtubule dynamics. nih.govnih.gov Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). nveo.org Certain 1H-benzimidazol-2-yl hydrazone derivatives have been shown to inhibit tubulin polymerization in vitro, a mechanism similar to the action of established anticancer agents like nocodazole. nih.gov These compounds elongate the nucleation phase and slow down the polymerization process. nih.gov Molecular docking studies suggest these derivatives may bind at the colchicine (B1669291) binding site of tubulin. nih.gov The induction of G2/M phase cell cycle arrest is a common outcome of microtubule inhibition by benzimidazole derivatives. nih.govnveo.org
Another significant mechanism involves the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. rsc.org For example, a 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative was found to target the c-Met tyrosine kinase with an IC50 value of 0.030 ± 0.008 μmol/L. nih.gov This compound's lipophilic properties were suggested to favor inhibitory activity by forming hydrophobic interactions with the c-Met kinase. nih.gov Other derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov
Antimicrobial Activity
The benzimidazole scaffold is also a key component in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. spast.orgacs.org
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus faecalis. acs.org Compound 2g from this series displayed minimal inhibitory concentration (MIC) values of 4 μg/mL against both S. aureus and MRSA. acs.org Another study synthesized novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives and found potent activity against S. aureus and MRSA, with some compounds exhibiting MIC values as low as 0.39 μg/mL. nih.gov
The activity extends to Gram-negative bacteria as well. Certain 2-phenyl benzimidazole derivatives have shown better antibacterial activity against gram-negative bacteria compared to the standard ampicillin. spast.org Specifically, compounds designated N2, N7, and N10 were noted for their efficacy. spast.org However, other studies have found that some 1-alkyl-2-(substituted phenyl) benzimidazole derivatives may be less effective at inhibiting the growth of Gram-negative bacteria. researchgate.net One study reported that its synthesized (1H-benzimidazol-2-ylmethyl)-N-phenyl amine ligand was more toxic against Staphylococcus aureus (MIC = 58 μg/mL) than the standard tetracycline (B611298) (MIC = 82 μg/mL). nih.gov
| Compound/Derivative | Bacterial Strain | MIC Value | Source |
|---|---|---|---|
| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Staphylococcus aureus | 58 µg/mL | nih.gov |
| Compound 59 [1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine] | Staphylococcus aureus | 3.12 µg/mL | nih.gov |
| Compound 59 [1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine] | MRSA | 3.12 µg/mL | nih.gov |
| Compound 2g (N-alkylated-2-phenyl-1H-benzimidazole) | Staphylococcus aureus | 4 µg/mL | acs.org |
| Compound 2g (N-alkylated-2-phenyl-1H-benzimidazole) | MRSA | 4 µg/mL | acs.org |
| Compound 2g (N-alkylated-2-phenyl-1H-benzimidazole) | Streptococcus faecalis | 8 µg/mL | acs.org |
| Compounds 3a and 3b | Salmonella enteritidis | 31.25 µg/mL | acs.org |
In addition to antibacterial properties, benzimidazole derivatives have been evaluated for their efficacy against pathogenic fungi, which pose a significant threat, especially to immunocompromised individuals. nih.govnih.gov Studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives possess moderate activity against Candida albicans and Aspergillus niger, with some compounds showing MIC values of 64 μg/mL for both strains. acs.org
Other series of derivatives have shown more potent effects. A series of 22 novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were evaluated for antifungal activity, with one compound displaying a MIC of 3.12 μg/mL against C. albicans. nih.gov Bisbenzimidazole compounds, in particular, have exhibited moderate to excellent antifungal activities against a wide range of Candida and Aspergillus strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The activity of these compounds was found to be dependent on the length of their alkyl chains. nih.gov Another derivative, compound 3f, showed the highest efficacy against Aspergillus fumigatus with a MIC of 62.5 μg/mL. acs.org
| Compound/Derivative | Fungal Strain | MIC Value | Source |
|---|---|---|---|
| Compound 59 [1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine] | Candida albicans | 3.12 µg/mL | nih.gov |
| Compounds 1b, 1c, 2e, 2g (N-alkylated-2-phenyl-1H-benzimidazole) | Candida albicans | 64 µg/mL | acs.org |
| Compounds 1b, 1c, 2e, 2g (N-alkylated-2-phenyl-1H-benzimidazole) | Aspergillus niger | 64 µg/mL | acs.org |
| Bisbenzimidazole derivatives | Candida and Aspergillus strains | 0.975 - 15.6 µg/mL | nih.gov |
| Compound 3f | Aspergillus fumigatus | 62.5 µg/mL | acs.org |
Antiparasitic and Anthelmintic Activity
The benzimidazole core is central to many established anthelmintic drugs, and research continues to explore its potential against a wide range of parasites. nih.govhygeiajournal.com Derivatives have shown potent in vitro activity against gastrointestinal nematodes such as Trichuris muris and Heligmosomoides polygyrus. nih.gov The anthelmintic activity of 2-phenylbenzimidazole (B57529) against the earthworm Pheretima posthuma was found to be significant when compared with the standard drug piperazine (B1678402) citrate. hygeiajournal.com Newly synthesized benzimidazole derivatives have also shown noteworthy anthelmintic properties, with paralysis and death times of worms decreasing as the concentration of the compound increases.
The antiparasitic activity of these compounds extends to protozoan parasites. A series of N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated in vitro against several Leishmania species, the causative agents of leishmaniasis. nih.gov Compounds 7 and 8 from this series showed IC50 values in the micromolar range against the amastigote stage of Leishmania mexicana and Leishmania braziliensis. nih.gov The mechanism of action for one of these compounds involved the inhibition of arginase, a key enzyme for the parasite. nih.gov Further characterization of one derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (compound 8), revealed it had an IC50 of 0.26 µM against L. mexicana amastigotes and induced ultrastructural changes in the parasite, including membrane blebbing and mitochondrial disorganization. mdpi.com
The inhibition of tubulin polymerization is a key mechanism for the antiparasitic action of benzimidazole derivatives, proving effective against protozoans like Giardia lamblia and Entamoeba histolytica. researchgate.net
Efficacy against Leishmania Species (Promastigotes and Amastigotes)
Derivatives of this compound have demonstrated significant efficacy against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. In vitro studies have focused on both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.
One notable derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potent antileishmanial activity. Research has demonstrated its effectiveness against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. This compound exhibited significant inhibitory effects on both promastigotes and amastigotes in micromolar concentrations. mdpi.com
The activity of this derivative has been compared to standard antileishmanial drugs, showing a promising profile. For instance, against L. mexicana, it displayed lower IC50 values for both promastigotes and amastigotes compared to the reference drug Miltefosine. mdpi.com
| Compound | Parasite Stage | IC50 (µM) mdpi.com |
| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | L. mexicana Promastigote | 3.21 |
| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | L. mexicana Amastigote | 0.26 |
| Miltefosine | L. mexicana Promastigote | 15.34 |
| Miltefosine | L. mexicana Amastigote | 0.51 |
Further investigations into the ultrastructural changes induced by this compound in L. mexicana have revealed significant alterations, including membrane blebbing, the appearance of autophagosomes, mitochondrial disorganization, and detachment of the membrane. mdpi.com These findings suggest that the compound may trigger an apoptotic-like cell death mechanism in the parasite. mdpi.com
Anthelmintic Effects on Model Organisms (e.g., Pheretima posthuma)
The benzimidazole class of compounds is well-established for its broad-spectrum anthelmintic properties. researchgate.nettheaspd.comresearchgate.net In vitro evaluation of these compounds often utilizes the adult Indian earthworm, Pheretima posthuma, due to its anatomical and physiological similarities to human intestinal roundworm parasites. allmultidisciplinaryjournal.com
Studies on various benzimidazole derivatives have consistently demonstrated their ability to induce paralysis and death in Pheretima posthuma in a concentration-dependent manner. theaspd.comresearchgate.net The efficacy is typically measured by recording the time taken for the onset of paralysis and the time until death of the worms.
While specific data for this compound is not extensively detailed in the available literature, the general mechanism of action for benzimidazoles involves the inhibition of microtubule polymerization in the parasite. This disruption of the cytoskeleton leads to impaired glucose uptake and subsequent depletion of glycogen (B147801) stores, ultimately resulting in the paralysis and death of the helminth. The activity of synthesized benzimidazole derivatives has been shown to be comparable to the widely used anthelmintic drug, Albendazole (B1665689). allmultidisciplinaryjournal.com
| Compound Class | Organism | Activity |
| Benzimidazole Derivatives | Pheretima posthuma | Moderate to good anthelmintic performance allmultidisciplinaryjournal.com |
| 1-(1H-benzimidazol-2-yl)-2-(3-hydroxyphenyl) ethanone (B97240) derivatives | Pheretima posthuma | Moderate to good anthelmintic activity allmultidisciplinaryjournal.com |
Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
The therapeutic potential of benzimidazole derivatives extends to other protozoan parasites, including Giardia intestinalis (also known as Giardia lamblia), Entamoeba histolytica, and Trichomonas vaginalis. frontiersin.orgmdpi.comnih.gov These organisms are responsible for significant gastrointestinal and urogenital tract infections in humans.
In vitro susceptibility studies have shown that selected benzimidazole derivatives are active against these microaerophilic protozoa. mdpi.com For instance, certain derivatives have exhibited potent activity against T. vaginalis and G. intestinalis, with 50% inhibitory concentrations (IC50) in the low microgram per milliliter range.
| Compound Class | Protozoa | Activity |
| Benzimidazole Derivatives | Giardia intestinalis | Active mdpi.com |
| Benzimidazole Derivatives | Entamoeba histolytica | Active mdpi.com |
| Benzimidazole Derivatives | Trichomonas vaginalis | Active mdpi.com |
Target Enzyme Inhibition in Parasites (e.g., Leishmanial Arginase)
A key strategy in the development of antiparasitic agents is the identification and inhibition of enzymes that are crucial for the parasite's survival and are significantly different from their mammalian hosts. In Leishmania species, the enzyme arginase plays a vital role in the polyamine biosynthetic pathway, which is essential for parasite proliferation.
Research has identified leishmanial arginase as a therapeutic target for benzimidazole derivatives. Specifically, the derivative N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the activity of recombinant L. mexicana arginase (LmARG). mdpi.com In one study, this compound inhibited 68.27% of the activity of recombinant LmARG, suggesting that its leishmanicidal effects are, at least in part, mediated through the disruption of this enzymatic pathway. mdpi.com The inhibition of arginase deprives the parasite of essential polyamines, leading to a cessation of growth and eventual cell death.
| Compound | Target Enzyme | Inhibition |
| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Recombinant L. mexicana Arginase (LmARG) | 68.27% mdpi.com |
Anti-inflammatory Activity
In addition to their antiparasitic properties, this compound and its derivatives have been investigated for their potential as anti-inflammatory agents. The mechanisms underlying this activity involve the modulation of key enzymes and signaling molecules in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of inflammation through their roles in the metabolism of arachidonic acid to produce prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and 5-LOX is considered a promising strategy for the development of safer anti-inflammatory drugs. nih.govnih.gov
Several novel benzimidazole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes. nih.govnih.gov Some of these compounds have demonstrated selective inhibition of the COX-2 isozyme, which is primarily induced during inflammation. nih.gov While specific inhibitory concentrations for this compound against COX and 5-LOX are not extensively documented, the benzimidazole scaffold is recognized as a promising framework for the design of such inhibitors. acs.org For example, a novel series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles has been shown to selectively inhibit the COX-2 isozyme with IC50 values in the micromolar range. nih.gov
| Compound Class | Target Enzyme | Activity |
| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | COX-2 | Selective Inhibition (IC50 in µM range) nih.gov |
| Benzimidazole Derivatives | 5-LOX | Potential for Inhibition acs.org |
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases. mdpi.combio-techne.com The modulation of TNF-α production or signaling is a well-established therapeutic strategy for a range of autoimmune and inflammatory conditions.
Studies on 2-aminobenzimidazole (B67599) derivatives have indicated their potential to modulate inflammatory responses by affecting cytokine production. For instance, certain 2-aminobenzimidazole compounds have been shown to suppress NF-κB signaling, a critical pathway for the expression of many pro-inflammatory genes, including TNF-α. While direct data on the effect of this compound on TNF-α is limited, the foundational 2-aminobenzimidazole structure has been associated with the inhibition of signaling pathways that lead to the production of inflammatory cytokines.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. nih.gov The activation of PPARγ is a key therapeutic strategy for managing type 2 diabetes. nih.govjax.org Several studies have investigated the potential of benzimidazole derivatives as PPARγ agonists.
In the search for novel PPARγ agonists, molecular docking studies have been employed to screen potential candidates. For instance, a study involving benzylidene amino-benzylidene-thiazolidine-2,4-dione derivatives utilized the 3-D structure of PPARγ (PDB ID: 2XKW) for virtual screening. nih.gov This initial screening helped in identifying compounds with good binding affinity to the ligand-binding domain of PPARγ. nih.gov The results from such studies indicated that substitutions on the phenyl ring significantly influence the binding affinity, with para-substituted compounds showing better affinity compared to ortho- and meta-substituted ones. nih.gov
Furthermore, research on pyrazole-containing thiazolidine (B150603) and thiazolidinone derivatives has demonstrated the importance of specific chemical moieties for PPARγ activation. A luciferase-based genetic reporter assay revealed that derivatives with methanesulfonamide, methoxy, chloro, and bromo substitutions could significantly increase PPARγ receptor activation, with transactivation percentages reaching up to 63.15%. nih.gov The study highlighted that both electron-donating groups (like NH₂ and CH₃) and electron-withdrawing groups (such as Br, F, and Cl) can contribute to PPARγ agonist activity. nih.gov Lipophilicity, enhanced by the introduction of methyl and ethyl groups to the phenyl ring, also plays a significant role in this activity. nih.gov
It has been observed that activated PPARγ translocates to the cell nucleus and binds to the peroxisome proliferator response element (PPRE) on target DNA, thereby regulating gene transcription. mdpi.com This mechanism of action is central to the therapeutic effects of PPARγ agonists. mdpi.com
Antioxidant Activity
The antioxidant properties of this compound derivatives have been explored through various in vitro assays, revealing their potential to counteract oxidative stress.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comresearchgate.net This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. mdpi.com The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. mdpi.com
Several studies have reported the DPPH scavenging activity of benzimidazole derivatives. For instance, a study on various benzimidazole derivatives showed that compounds with specific substitutions, such as 2-(1H-benzimidazol-2-yl)phenol, 2-p-tolyl-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole, exhibited notable DPPH scavenging activity with IC50 values of 1974 µM, 773 µM, and 800 µM, respectively. researchgate.netsemanticscholar.org Another study on new 1H-benzimidazol-2-yl hydrazones demonstrated that dihydroxy-substituted derivatives were particularly effective radical scavengers in both DPPH and ABTS assays. nih.gov
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay is another common method for assessing antioxidant activity. mdpi.com Similar to the DPPH assay, it measures the ability of a compound to scavenge the pre-formed ABTS radical cation. Studies on 1H-benzimidazol-2-yl hydrazones have shown that certain derivatives, particularly those with 2,3- and 3,4-dihydroxy substitutions, are potent scavengers of the ABTS radical. nih.gov
The following table summarizes the DPPH radical scavenging activity of selected benzimidazole derivatives from a research study.
| Compound | Structure | IC50 (µM) |
| 2-(1H-benzimidazol-2-yl)phenol | Phenolic hydroxyl group on the phenyl ring | 1974 |
| 2-p-tolyl-1H-benzimidazole | Methyl group at the para position of the phenyl ring | 773 |
| 2-(4-methoxyphenyl)-1H-benzimidazole | Methoxy group at the para position of the phenyl ring | 800 |
Data sourced from a study on the DPPH scavenging activity of benzimidazole derivatives. semanticscholar.org
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. nih.gov The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant potential. nih.gov In vitro assays for LPO often involve inducing lipid peroxidation in a biological sample, such as rat liver or brain homogenates, and then measuring the extent of inhibition by the test compound. nih.govsilae.it
Studies on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives have shown significant inhibitory activity against lipid peroxidation. nih.gov In one study, all but one of the synthesized compounds exhibited LPO inhibitory activity ranging from 15% to 57%. nih.gov The most active compound, which had a p-bromophenyl substituent, showed 57% inhibition, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Similarly, N,N'-disubstituted benzimidazole-2-thione hydrazides have demonstrated good antioxidant properties by inhibiting lipid peroxidation. ni.ac.rsresearchgate.net Certain hydrazide derivatives showed IC50 values below 100 µM, with the most potent compounds having IC50 values of 64 ± 10 µM and 73 ± 29 µM. ni.ac.rsresearchgate.net These findings suggest that the hydrazide moiety may be crucial for the antioxidant activity of these compounds. ni.ac.rs
The following table presents the lipid peroxidation inhibitory activity of selected N,N'-disubstituted benzimidazole-2-thione hydrazides.
| Compound | Description | IC50 (µM) |
| 5 | 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | 64 ± 10 |
| 6 | 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | 73 ± 29 |
| 7 | 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione | 92 ± 3 |
Data from an in vitro assessment of lipid peroxidation inhibition. ni.ac.rs
Beyond general radical scavenging and inhibition of lipid peroxidation, the protective effects of benzimidazole derivatives against oxidative damage to specific biomolecules have also been investigated. These studies often use model systems containing biologically relevant molecules like lecithin (B1663433) and deoxyribose to assess the protective capacity of the compounds. nih.gov
In a study on 1H-benzimidazol-2-yl hydrazones, their ability to protect against iron-induced oxidative damage was evaluated. nih.gov The results indicated that in the presence of these compounds, the extent of molecular damage to lecithin was significantly reduced. nih.gov Specifically, the absorbance values at 532 nm, which correlate with the amount of thiobarbituric acid reactive substances (TBARS) formed during lipid peroxidation, were lower in samples treated with the hydrazones compared to the control. nih.gov The estimated molecular damage in the presence of quercetin, a known antioxidant, was around 20%, and some of the tested hydrazones showed comparable protective effects. nih.gov
Pre-treatment of human neuroblastoma SH-SY5Y cells with certain benzimidazole arylhydrazones has been shown to offer protection against hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov This protective effect was demonstrated by an increase in cell viability in the presence of the compounds compared to cells treated with H₂O₂ alone. nih.gov
Nucleic Acid and Protein Interaction Studies
The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. Benzimidazole derivatives have been shown to bind to DNA through various mechanisms.
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is stabilized by π–π stacking interactions between the aromatic system of the intercalator and the DNA base pairs. nih.gov Intercalation can induce structural changes in the DNA, such as unwinding, lengthening, and stiffening of the double helix, which can interfere with cellular processes like DNA replication and transcription. nih.gov
Studies on benzimidazole Schiff base ligands and their metal complexes have shown that these compounds can act as effective DNA binders. nih.gov The binding affinity is often stronger for the metal complexes than for the free ligands. nih.gov The interaction of these compounds with DNA has been investigated using techniques such as UV/Visible absorption spectroscopy and thermal denaturation studies. nih.gov The binding constants (Kb) obtained from these studies provide a quantitative measure of the binding affinity. For a series of benzimidazole Schiff base metal complexes, the Kb values were found to be in the range of 6.40 × 10³ M⁻¹ to 3.27 × 10⁵ M⁻¹, indicating moderate to strong DNA binding. nih.gov
Molecular docking studies have also been used to theoretically investigate the DNA binding interactions of these compounds, providing insights into the specific binding modes and interactions at the molecular level. nih.gov
Photoinduced Nuclease Activity against DNA
Benzimidazole derivatives have been investigated for their ability to interact with and cleave DNA, a mechanism central to the activity of some anticancer and antimicrobial agents. The core structure of benzimidazole allows it to bind to the minor groove of the DNA double helix, particularly at A/T-rich regions. This interaction is facilitated by the formation of hydrogen bonds between the benzimidazole moieties and the DNA nucleobases.
While direct photoinduced nuclease activity of this compound is not extensively documented, related benzimidazole derivatives, particularly when complexed with transition metals, exhibit significant chemical nuclease activity. For instance, binuclear ternary Co(II), Ni(II), and Cu(II) complexes bearing a benzimidazole derivative have demonstrated the ability to cleave pBR322 plasmid DNA. rsc.org Gel electrophoresis studies showed that these complexes can convert the supercoiled form of the plasmid DNA into the nicked circular and linear forms, indicating strand scission. rsc.org
The mechanism of photoinduced DNA damage by similar heterocyclic photosensitizers often involves two primary pathways:
Type I Mechanism : Involves direct electron transfer, leading to the formation of radicals that can damage DNA.
Type II Mechanism : Involves energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which then damages the DNA strands. acs.org
Studies on other photosensitizers, such as ruthenium complexes, have confirmed that reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals, are key intermediates in the photocleavage process. nih.govnih.govmdpi.com The extent of DNA damage can be influenced by factors such as the concentration of the compound, the duration of irradiation, and the presence of oxygen. nih.gov Some benzimidazole derivatives have also been shown to interfere with DNA function by inhibiting enzymes like DNA topoisomerase I, which is crucial for DNA replication and transcription. nih.gov
Molecular Docking Simulations with Target Enzymes and Receptors
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is instrumental in drug discovery for understanding how ligands like this compound derivatives might interact with and inhibit biological targets such as enzymes and receptors.
BACE1 (Beta-secretase 1)
BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-beta peptides. nih.gov Molecular docking studies have been employed to identify and optimize BACE1 inhibitors. Benzimidazole and benzimidamide derivatives have been evaluated for their potential to inhibit this enzyme. nih.gov Docking simulations place these inhibitors within the BACE1 active site, where they interact with key catalytic aspartate residues (Asp32 and Asp228) and other important amino acids like Gly11, Thr72, and Gln73. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov
Table 1: Molecular Docking Data of Inhibitors with BACE1
| Compound Class | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Natural Product Ligands | -6.096 to -7.626 | Not specified | rsc.org |
| Benzimidamide Derivative (6d) | Not specified (IC₅₀ = 3.35 μM) | Not specified | nih.gov |
Protein Tyrosine Kinase
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often linked to cancer. Benzimidazole derivatives have been studied as inhibitors of various protein kinases, including receptor tyrosine kinases like EGFR and HER2. mdpi.com Docking studies have shown that compounds like 2-phenylbenzimidazole can fit into the ATP-binding pocket of protein kinases. bohrium.com The interactions often involve hydrogen bonds with the kinase hinge region and hydrophobic interactions with other residues in the active site, effectively blocking the enzyme's activity.
Table 2: Molecular Docking Data of Benzimidazole Derivatives with Protein Kinases
| Compound | Target Protein Kinase | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 2-Phenylbenzimidazole | CDK4/CycD1 and Aurora B (2W96) | -8.2 | Not specified | bohrium.com |
| 2-(Aminomethyl)benzimidazole (2g) | EGFR (3POZ) | Not specified | Not specified | mdpi.com |
| 2-(Aminomethyl)benzimidazole (2g) | HER2 (3RCD) | Not specified | Not specified | mdpi.com |
| 2-Amidobenzimidazole (23) | CK1δ | Not specified (IC₅₀ = 98.6 nM) | Not specified | nih.gov |
Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer drugs. Benzimidazole-based compounds have been investigated as non-classical antifolates. nih.gov Docking simulations reveal that these derivatives can occupy the DHFR active site, interacting with key residues such as Phe31, Ile94, and Asp27. nih.gov These interactions mimic those of the natural substrate, dihydrofolate, thereby inhibiting the enzyme.
Table 3: Molecular Docking Data of Benzimidazole Derivatives with Dihydrofolate Reductase (DHFR)
| Compound Series | IC₅₀ Range (µM) | Interacting Residues | Reference |
| 2,6-disubstituted 1H-benzimidazoles | 7-23 | Phe31, Ile94, Ile5, Asp27, Gln32, Phe36 | nih.gov |
| Benzimidazole/pyridine (B92270) hybrids | 0.72-5.31 | Not specified | acs.org |
Arginase
Arginase is an enzyme involved in the urea (B33335) cycle and has been identified as a potential drug target for diseases like leishmaniasis, where it is crucial for parasite survival. rsc.org N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated as inhibitors of Leishmania mexicana arginase (LmARG). Molecular docking and dynamics simulations suggest these inhibitors bind to the enzyme's active site, interacting with residues important for catalysis and Mn²⁺ ions that are essential for enzymatic activity.
Table 4: Molecular Docking Data of Benzimidazole Derivatives with Arginase
| Compound Series | Target Arginase | IC₅₀ Range (µM) | Interacting Residues | Reference |
| N-benzyl-1H-benzimidazol-2-amine | LmARG | Micromolar range | Not specified | |
| Unspecified Benzimidazoles | LmARG | 52-82 | Not specified | |
| Nitrogen derivatives | LaARG | 12-100 | His127, Gly244, Pro246 | rsc.org |
Correlation between Computational Binding Affinity and Experimental Biological Effects
A critical aspect of computer-aided drug design is validating that computational predictions, such as binding affinity from molecular docking, correlate with experimental results, such as enzyme inhibition (e.g., IC₅₀ values). A strong correlation suggests that the computational model is reliable and can be used to predict the activity of new, unsynthesized compounds.
Several studies on benzimidazole derivatives and other inhibitors have demonstrated a good correlation between in silico docking scores and in vitro biological activity. For example, a study on a series of inhibitors for human dihydrofolate reductase found a good correlation (r² = 0.499) between the docking score and the experimental IC₅₀ values for 73 compounds. Similarly, research on other molecular targets has reported high correlation coefficients, such as an R² of 0.82 when plotting experimental binding free energies against computed values, indicating a strong predictive capability of the computational model.
This correlation allows researchers to:
Prioritize compounds for synthesis: Molecules with the best predicted binding affinities can be synthesized and tested first, saving time and resources.
Understand Structure-Activity Relationships (SAR): By observing how changes in the chemical structure affect the computational binding affinity and correlating this with experimental data, researchers can understand which parts of the molecule are most important for its biological effect.
Optimize lead compounds: The binding modes predicted by docking can guide chemical modifications to improve a compound's potency and selectivity.
While a direct correlation is not always perfect due to factors like compound solubility, cell permeability, and potential off-target effects that are not accounted for in simple docking simulations, the relationship between computational binding affinity and experimental biological effects remains a cornerstone of modern mechanistic drug discovery.
Future Research and Academic Applications of this compound
The unique structural scaffold of this compound, featuring a fused benzene (B151609) and imidazole (B134444) ring system, has positioned it as a molecule of significant interest in medicinal chemistry and drug discovery. Its resemblance to naturally occurring purine (B94841) nucleotides allows it to interact with a variety of biological targets, making it a versatile starting point for the development of novel therapeutics. This article explores future research directions and potential academic applications stemming from this promising chemical entity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Phenyl-1H-benzimidazol-2-amine derivatives?
- Methodology :
- Condensation reactions : Reacting o-phenylenediamine with substituted carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid, HCl) .
- Mannich reactions : Introducing aminoalkyl groups via secondary amines and formaldehyde .
- Cyclodesulfurization : Using mercury(II) oxide to convert thiourea intermediates to benzimidazoles .
- Key factors :
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Characterization workflow :
- NMR : Confirm substitution patterns (e.g., phenyl group integration in H NMR) and hydrogen bonding interactions.
- IR : Identify N-H stretching (3200–3500 cm) and C=N/C-N vibrations (1600–1500 cm) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 1013218) .
- Purity checks : Melting point analysis and thin-layer chromatography (TLC) are standard .
Q. What structural features influence the stability and reactivity of this compound?
- Key features :
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties of this compound derivatives?
Q. What mechanistic insights explain the DNA cleavage activity of benzimidazole derivatives?
- Experimental design :
- DNA interaction assays : UV-Vis titration and ethidium bromide displacement to quantify binding constants ().
- Cleavage assays : Use plasmid DNA and agarose gel electrophoresis to assess oxidative (HO-mediated) or hydrolytic pathways .
- Viscosity measurements : Detect intercalation vs. groove-binding modes.
- Findings :
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Analysis framework :
- Dose-response studies : Differentiate between therapeutic and toxic concentrations (e.g., brine shrimp lethality assays) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups enhance antifungal activity) .
- Target validation : Use knock-out models or enzymatic assays to identify primary vs. off-target effects.
- Example : Phenylethyl-substituted derivatives showed potent antihistaminic activity but variable cytotoxicity due to piperidine ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
